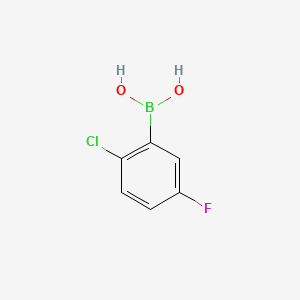

2-Chloro-5-fluorobenzeneboronic acid

描述

The exact mass of the compound 2-Chloro-5-fluorobenzeneboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-5-fluorobenzeneboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-fluorobenzeneboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(2-chloro-5-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BClFO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTZJDSREVDCTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627318 | |

| Record name | (2-Chloro-5-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444666-39-1 | |

| Record name | (2-Chloro-5-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-fluorobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 2-Chloro-5-fluorobenzeneboronic acid (CAS No. 444666-39-1)

Introduction

2-Chloro-5-fluorobenzeneboronic acid, identified by the CAS number 444666-39-1, is a synthetically versatile organoboron compound that has garnered significant interest within the realms of medicinal chemistry, organic synthesis, and materials science.[1] Its unique trifunctional molecular architecture, featuring a boronic acid group, a chlorine atom, and a fluorine atom on a phenyl ring, makes it a highly valuable building block for the construction of complex molecular frameworks. The strategic placement of the halogen substituents influences the electronic properties and reactivity of the molecule, offering fine control over reaction outcomes. This guide provides a comprehensive overview of 2-Chloro-5-fluorobenzeneboronic acid, including its physicochemical properties, synthesis, key applications with a focus on cross-coupling reactions, and essential safety and handling protocols.

Physicochemical Properties

2-Chloro-5-fluorobenzeneboronic acid is typically a white to off-white solid at room temperature. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 444666-39-1 | , |

| Molecular Formula | C₆H₅BClFO₂ | , |

| Molecular Weight | 174.37 g/mol | |

| Appearance | White solid | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble in many organic solvents |

Synthesis of 2-Chloro-5-fluorobenzeneboronic acid

The synthesis of arylboronic acids, including 2-Chloro-5-fluorobenzeneboronic acid, is most commonly achieved through the reaction of an organometallic reagent (derived from the corresponding aryl halide) with a trialkyl borate, followed by acidic hydrolysis.[2][3]

A general and robust method involves the formation of a Grignard reagent from the corresponding aryl halide, in this case, 1-bromo-2-chloro-5-fluorobenzene. This Grignard reagent is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures. The resulting boronate ester is subsequently hydrolyzed with an aqueous acid to yield the desired 2-Chloro-5-fluorobenzeneboronic acid.

Caption: General workflow for the synthesis of 2-Chloro-5-fluorobenzeneboronic acid.

Detailed Experimental Protocol (General Procedure for Arylboronic Acid Synthesis): [3][4]

-

Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. The apparatus is maintained under an inert atmosphere (e.g., argon or nitrogen). A solution of 1-bromo-2-chloro-5-fluorobenzene in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) is added dropwise to the magnesium turnings. The reaction is initiated, if necessary, by the addition of a small crystal of iodine or gentle heating. The reaction mixture is typically stirred until the magnesium is consumed.

-

Borylation: The freshly prepared Grignard reagent is then added slowly to a solution of a trialkyl borate (e.g., trimethyl borate) in an anhydrous solvent at a low temperature (typically -78 °C). The reaction is allowed to stir at this temperature for a period of time before being allowed to warm to room temperature.

-

Hydrolysis and Work-up: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., hydrochloric acid). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude 2-Chloro-5-fluorobenzeneboronic acid.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system to afford the final product in high purity.

Key Applications in Organic Synthesis and Drug Discovery

The utility of 2-Chloro-5-fluorobenzeneboronic acid primarily stems from its role as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction allows for the formation of carbon-carbon bonds between the aryl group of the boronic acid and various organic halides or triflates, providing a powerful tool for the synthesis of biaryl and heteroaryl compounds.[1]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[5] The general catalytic cycle involves three key steps: oxidative addition of the organic halide to a palladium(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The presence of both chloro and fluoro substituents on the phenyl ring of 2-Chloro-5-fluorobenzeneboronic acid allows for the introduction of these important pharmacophores into target molecules. Fluorine, in particular, is known to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[6]

Applications in Medicinal Chemistry

Boronic acids and their derivatives are increasingly recognized for their potential in drug discovery.[5] The boronic acid moiety can act as a bioisostere for carboxylic acids and can form reversible covalent bonds with active site serine, threonine, or cysteine residues in enzymes. This has led to the development of several FDA-approved drugs containing a boronic acid functional group, such as the proteasome inhibitor bortezomib (Velcade®) for the treatment of multiple myeloma.[5]

While specific clinical candidates derived directly from 2-Chloro-5-fluorobenzeneboronic acid are not prominently disclosed in publicly available literature, its structural motifs are highly relevant to the synthesis of bioactive molecules. The 2-chloro-5-fluorophenyl moiety can be found in a variety of compounds investigated for their therapeutic potential, including inhibitors of various enzymes and receptor modulators. The ability to readily introduce this fragment via Suzuki-Miyaura coupling makes 2-Chloro-5-fluorobenzeneboronic acid a valuable tool for lead optimization and the generation of compound libraries for high-throughput screening.

Handling, Storage, and Safety

As with all laboratory chemicals, 2-Chloro-5-fluorobenzeneboronic acid should be handled with appropriate care in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

| Safety Information | Details |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/ eye protection/ face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. It is recommended to store under an inert atmosphere. |

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Chloro-5-fluorobenzeneboronic acid is a key synthetic intermediate with significant applications in organic synthesis and drug discovery. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex biaryl and heteroaryl structures. The presence of both chlorine and fluorine atoms provides opportunities to modulate the physicochemical and pharmacological properties of target molecules. As the demand for novel therapeutic agents and functional materials continues to grow, the importance of versatile building blocks like 2-Chloro-5-fluorobenzeneboronic acid in enabling innovative chemical synthesis is undeniable.

References

-

Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]

- A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

-

Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

-

Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI. [Link]

-

(3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure. [Link]

-

Adamczyk-Woźniak, A., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 799. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

- Preparation method of arylboronic acid compound.

-

Soares, J., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

A Study Evaluating BFB759 in Moderate to Severe Hidradenitis Suppurativa. ClinicalTrials.gov. [Link]

-

S-flurbiprofen Bioavailability Trial to Compare a Newly Developed Patch vs. a Marketed Tablet. ClinicalTrials.gov. [Link]

-

Preparation of primary arylamines from aryl halides and arylboronic acid. ResearchGate. [Link]

-

El-Damasy, A. K., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 15(1), 29-67. [Link]

-

Hosmane, N. S. (2017). Boron Chemistry for Medical Applications. Molecules, 22(10), 1599. [Link]

Sources

- 1. leapchem.com [leapchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CN103570753A - Preparation method of arylboronic acid compound - Google Patents [patents.google.com]

- 4. orgsyn.org [orgsyn.org]

- 5. mdpi.com [mdpi.com]

- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling and Handling of 2-Chloro-5-fluorobenzeneboronic Acid

Executive Summary: The Solubility Paradox

2-Chloro-5-fluorobenzeneboronic acid (2-Cl-5-F-PBA) presents a distinct challenge in medicinal chemistry and process development. While it is a critical building block for introducing fluorinated biaryl motifs via Suzuki-Miyaura coupling, its handling is complicated by a solubility-stability paradox .

To achieve aqueous solubility, the boronic acid requires ionization (conversion to the boronate anion) via base. However, the presence of electron-withdrawing groups (EWGs)—specifically the Chlorine at the ortho position and Fluorine at the meta position—significantly increases the electrophilicity of the boron center. This makes the molecule highly susceptible to protodeboronation (hydrolytic cleavage of the C-B bond) under the very basic conditions required to dissolve it.

This guide provides a scientifically grounded framework for solubilizing 2-Cl-5-F-PBA while preserving its structural integrity.

Physicochemical Profile

Understanding the solubility behavior requires analyzing the electronic environment of the boron center.

| Property | Value / Description | Impact on Solubility |

| CAS Number | 444666-39-1 | Unique Identifier |

| Molecular Formula | C₆H₅BClFO₂ | MW: 174.37 g/mol |

| Predicted pKa | ~7.0 - 7.4 | Lower than Phenylboronic acid (8.8).[1] The EWGs make it more acidic, allowing ionization at lower pH. |

| LogP | ~1.5 - 1.9 | Moderately lipophilic. Poor water solubility in neutral form. |

| Hygroscopicity | High | Exists as a dynamic mixture of free acid and boroxine anhydride. |

The Boroxine Equilibrium

In solid state and non-polar solvents, 2-Cl-5-F-PBA exists in equilibrium with its trimeric anhydride (boroxine). This cycle is driven by entropy (release of water) and must be managed to ensure accurate stoichiometry.

Figure 1: The reversible dehydration of boronic acids.[2] Solubility protocols must account for the trimer's lower polarity.

Solubility Compatibility Matrix

The following data summarizes the solubility limits of 2-Cl-5-F-PBA at 25°C.

| Solvent System | Solubility Rating | Solubility Limit (Est.) | Usage Context |

| DMSO | Excellent | > 100 mg/mL | Preferred for stock solutions. Prevents boroxine formation. |

| Methanol/Ethanol | Good | 50–80 mg/mL | Good for LCMS prep; avoid for storage (esterification risk). |

| THF | Moderate | 20–40 mg/mL | Useful for anhydrous reactions; requires dry solvents. |

| Toluene | Variable | Low (Acid) / High (Boroxine) | Favors the trimer. Used for azeotropic drying. |

| Water (Neutral) | Poor | < 2 mg/mL | Practically insoluble. |

| Water (pH > 9) | Good | > 50 mg/mL | Soluble as boronate anion. High risk of degradation. |

Experimental Protocols

Protocol A: Preparation of a Robust Stock Solution (Recommended)

Objective: Create a stable, high-concentration stock for screening or slow addition.

-

Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide). DMSO acts as a Lewis base, coordinating with the empty p-orbital of the boron, effectively "capping" it and preventing trimerization.

-

Weighing: Weigh the solid rapidly. Due to hygroscopicity, the "solid" is likely 80-90% acid and 10-20% boroxine.

-

Correction Factor: Assume a purity of 95% for stoichiometric calculations unless quantitative NMR (qNMR) proves otherwise.

-

-

Dissolution: Add DMSO to achieve a concentration of 1 M . Vortex for 30 seconds. The solution should be clear and colorless.

-

Storage: Store at -20°C. DMSO stocks of electron-deficient boronic acids are stable for months.

Protocol B: In-Situ Aqueous Solubilization (For Suzuki Coupling)

Objective: Dissolve the reagent in an aqueous/organic biphasic mixture without triggering protodeboronation.

-

The Solvent System: Use a 4:1 ratio of Organic Solvent (Dioxane or THF) to Water.

-

The Base: Do NOT use strong bases like NaOH or KOH initially.

-

Recommendation: Use K₃PO₄ (Potassium Phosphate) or K₂CO₃ . These provide a buffering effect (pH 9-10) rather than a harsh pH spike (pH 14).

-

-

Step-by-Step:

-

Dissolve 2-Cl-5-F-PBA in the organic solvent (Dioxane) first.

-

Dissolve the base (3.0 equivalents) in the water separately.

-

Degas both solutions with Nitrogen/Argon for 10 minutes.

-

Add the aqueous base to the organic boronic acid solution only when the catalyst is present and the reaction is ready to heat .

-

Reasoning: Minimizing the time the boronic acid spends in a basic solution without the catalyst reduces the window for hydrolytic cleavage.

-

Troubleshooting: Preventing Protodeboronation

The 2-Chloro and 5-Fluoro substituents withdraw electron density, making the C-B bond weaker in the presence of base. If you observe the formation of 1-chloro-4-fluorobenzene (the deboronated byproduct) in your LCMS, follow this decision tree.

Figure 2: Strategic workflow for mitigating instability in electron-deficient boronic acids.

The "Slow Addition" Technique

For stubborn substrates where deboronation competes with cross-coupling:

-

Load the aryl halide, catalyst, and base into the reaction vessel.

-

Dissolve 2-Cl-5-F-PBA in THF or Dioxane in a separate syringe.

-

Use a syringe pump to add the boronic acid solution over 1–2 hours at reaction temperature.

-

Mechanism: This keeps the instantaneous concentration of the boronic acid low, ensuring that transmetallation (reaction with Pd) is kinetically favored over hydrolysis (reaction with water).

References

-

Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

-

Sigma-Aldrich. (n.d.).[3] 2-Chloro-5-fluorobenzeneboronic acid Product Specification.

-

Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 132(38), 13100–13102.

Sources

2-Chloro-5-fluorobenzeneboronic acid safety data sheet

Topic: 2-Chloro-5-fluorobenzeneboronic Acid: Technical Safety, Handling, and Application Guide Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-5-fluorobenzeneboronic acid (CAS: 444666-39-1) is a critical organoboron building block employed in the structural optimization of small-molecule therapeutics. Its strategic value lies in the orthogonal substitution pattern of the phenyl ring: the 2-chloro group provides steric bulk and a handle for further functionalization (e.g., Buchwald-Hartwig amination), while the 5-fluoro substituent modulates lipophilicity, metabolic stability, and pKa without introducing significant steric hindrance.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a functional roadmap for the safe handling, storage, and synthetic application of this reagent in high-value medicinal chemistry campaigns, such as the development of PI3Kα and HBV capsid inhibitors.

Part 1: Chemical Identity & Physicochemical Properties[1][2]

The purity and physical state of boronic acids are dynamic due to their equilibrium with boroxines (cyclic trimers) formed via dehydration. Researchers must account for this stoichiometry when calculating equivalents for precision synthesis.

| Property | Data | Technical Note |

| Chemical Name | 2-Chloro-5-fluorobenzeneboronic acid | |

| CAS Number | 444666-39-1 | Verified for the free acid form. |

| Molecular Formula | C₆H₅BClFO₂ | |

| Molecular Weight | 174.37 g/mol | Adjust mass for boroxine content if dry. |

| Appearance | White to off-white solid | |

| Solubility | DMSO, Methanol, Ethanol | Limited solubility in non-polar solvents (Hexane). |

| Melting Point | >100°C (Typical range) | Note: Boronic acids often dehydrate before melting; values vary by dehydration state. |

| Purity Assessment | ¹H-NMR, HPLC | Check for protodeboronation (2-chloro-1-fluorobenzene) impurity. |

Part 2: Hazard Identification & Safety Assessment

While classified under standard GHS categories for irritants, the specific halogenation pattern of this compound warrants distinct safety considerations regarding its reactivity and metabolic byproducts.

GHS Classification

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

Mechanistic Safety Insights

-

Acidity & Irritation: Boronic acids are Lewis acids.[1] Upon contact with moisture in mucous membranes (eyes/lungs), they can form tetrahedral boronate adducts with biological diols (e.g., carbohydrates, serine residues), leading to local irritation and cellular stress.

-

Decomposition Hazards: In a fire or under strong acidic conditions, this compound can release Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) . Standard ABC fire extinguishers are sufficient, but emergency responders must wear SCBA to prevent inhalation of acidic halide vapors.

Part 3: Handling, Storage, & Stability Protocol

The stability of 2-Chloro-5-fluorobenzeneboronic acid is governed by two primary degradation pathways: Protodeboronation and Boroxine Cycle Formation .

The Boroxine Equilibrium

Boronic acids spontaneously dehydrate to form boroxines (anhydrides) upon storage, especially in dry environments. This is a reversible process and generally does not affect reaction efficacy, provided the stoichiometry is adjusted.

-

Storage Recommendation: Store at 2–8°C in a tightly sealed container. Cold storage slows the rate of dehydration and oxidative degradation.

-

Re-hydration: If the material appears "dry" or the melting point is elevated, it may be the boroxine form. In aqueous Suzuki couplings, this reverts to the acid in situ.

Protodeboronation Risk

The presence of electron-withdrawing groups (Cl, F) on the phenyl ring destabilizes the C-B bond, making it susceptible to protodeboronation (loss of the boron group) under basic, aqueous conditions at high temperatures.

-

Mitigation: Avoid prolonged heating (>80°C) in strong aqueous bases (e.g., NaOH). Use milder bases (K₃PO₄, Cs₂CO₃) or anhydrous conditions if yield loss is observed.

Part 4: Synthetic Utility & Experimental Workflow

The primary application of this compound is the Suzuki-Miyaura Cross-Coupling . The 2-chloro-5-fluorophenyl moiety is a pharmacophore found in novel PI3Kα allosteric inhibitors (e.g., Compound H-18) and HBV capsid assembly inhibitors .[2]

Mechanism of Action: Suzuki-Miyaura Coupling

The following diagram illustrates the catalytic cycle, highlighting the critical Transmetallation step where the boronic acid enters.

Caption: The catalytic cycle for Suzuki coupling. The 2-Chloro-5-fluorobenzeneboronic acid enters at the Transmetallation step.

Standard Experimental Protocol

Objective: Synthesis of a 2-chloro-5-fluoro-substituted biaryl scaffold.

-

Reagents:

-

Aryl Bromide (1.0 equiv)

-

2-Chloro-5-fluorobenzeneboronic acid (1.2 equiv)

-

Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 equiv)

-

K₂CO₃ (2.0 equiv, 2M aqueous solution)

-

Solvent: 1,4-Dioxane (degassed)

-

-

Procedure:

-

Step 1 (Inert Atmosphere): Charge a reaction vial with the aryl bromide, boronic acid, and Pd catalyst. Seal and purge with Nitrogen/Argon for 5 minutes.

-

Step 2 (Solvation): Add degassed 1,4-Dioxane and the aqueous K₂CO₃ solution via syringe.

-

Step 3 (Reaction): Heat the mixture to 80°C for 4-12 hours. Monitor via LC-MS.

-

Step 4 (Workup): Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

-

Step 5 (Purification): Flash column chromatography (Hexane/EtOAc).

-

Technical Tip: If the 2-chloro substituent is labile (risk of oxidative addition at the Cl site), use a catalyst system with a bulky ligand (e.g., XPhos or SPhos ) that selectively activates the bromide/iodide partner over the aryl chloride.

Part 5: Emergency Response & Toxicology

First Aid Measures

-

Eye Contact: Immediately flush with water for 15 minutes. Remove contact lenses. Mechanism: Boronic acids can bind to corneal glycoproteins; thorough irrigation is vital to reverse binding.

-

Skin Contact: Wash with soap and water. If irritation persists (redness/blistering), seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

Toxicological Profile

-

Acute Toxicity: Data specific to this isomer is limited, but phenylboronic acids generally exhibit low acute oral toxicity (LD50 > 500 mg/kg in rats).

-

Chronic Exposure: Fluorinated organics can persist in biological systems. Use standard PPE (Nitrile gloves, safety glasses, lab coat) to prevent cumulative exposure.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2782665 (Related Fluorinated Boronic Acids). PubChem. Available at: [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Jia, W., & Cheng, X. (2025). In Silico Discovery of a Novel Potential Allosteric PI3Kα Inhibitor Incorporating 3-(2-Chloro-5-fluorophenyl)isoindolin-1-one.[3] MDPI. Available at: [Link]

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

Sources

2-Chloro-5-fluorobenzeneboronic acid stability and storage

An In-Depth Technical Guide to the Stability and Storage of 2-Chloro-5-fluorobenzeneboronic Acid

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount to achieving reproducible and reliable results. 2-Chloro-5-fluorobenzeneboronic acid is a versatile and valuable building block in modern synthetic chemistry, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reactions that are foundational to the synthesis of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its utility, however, is directly tied to its chemical stability. This guide provides a comprehensive technical overview of the factors influencing the stability of 2-Chloro-5-fluorobenzeneboronic acid, offering field-proven protocols for its optimal storage, handling, and purity assessment to ensure its efficacy in your research endeavors.

Core Physicochemical Properties

Understanding the fundamental properties of 2-Chloro-5-fluorobenzeneboronic acid is the first step in appreciating its handling requirements. While generally considered a stable solid that is soluble in common organic solvents, its reactivity is governed by the electron-deficient boron center.[1][3]

| Property | Value | Source |

| CAS Number | 444666-39-1 | [4][5] |

| Molecular Formula | C₆H₅BClFO₂ | [4][5] |

| Molecular Weight | 174.37 g/mol | [4][5] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | Not consistently reported; boronic acids often have high melting points and can dehydrate upon heating. | [6] |

| General Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Methanol) | [1] |

The Chemistry of Instability: Key Degradation Pathways

The stability of 2-Chloro-5-fluorobenzeneboronic acid is not absolute. Three primary chemical transformations can compromise its purity and performance over time or under suboptimal conditions. Understanding these pathways is critical to preventing them.

Dehydration to Boroxine Anhydrides

The most common and often reversible transformation that boronic acids undergo is intermolecular dehydration to form a cyclic trimer anhydride, known as a boroxine.[3][6][7] This is an equilibrium process driven by the removal of water.

-

Causality: The presence of moisture, even atmospheric, can shift the equilibrium. In a solid state, this process is slow, but it can be significant in solution or under humid storage conditions. The formation of the boroxine ring is an entropically driven process due to the release of water molecules.[7]

-

Consequence: While boroxines are often competent reagents in Suzuki couplings, their formation alters the molecular weight and stoichiometry of the reagent. Relying on the mass of a partially dehydrated sample can lead to significant errors in reaction stoichiometry, impacting yield and purity.

Protodeboronation

Protodeboronation is an irreversible degradation pathway that represents a critical loss of functionality. It involves the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[8]

-

Causality: This reaction is often facilitated by aqueous acidic or basic conditions and can occur during prolonged storage in protic solvents or during aqueous reaction workups.[8][9] The reaction mechanism is highly dependent on the pH and the specific nature of the aryl group.[8]

-

Consequence: The product, 1-chloro-4-fluorobenzene, is an inactive byproduct that will not participate in cross-coupling reactions, leading to a direct reduction in the effective concentration of the desired reagent and lower product yields.

Oxidative Degradation

Despite the general robustness of arylboronic acids, the carbon-boron bond is thermodynamically susceptible to oxidation.[10]

-

Causality: This degradation is often slow but can be accelerated by air (oxygen), heat, light, or the presence of reactive oxygen species (e.g., peroxides).[11][12][13] The process involves the oxidative cleavage of the C-B bond to yield a phenol.

-

Consequence: The formation of 2-chloro-5-fluorophenol represents another irreversible loss of the active reagent. This phenolic impurity can sometimes complicate product purification.

A Self-Validating Protocol for Storage and Handling

To ensure the long-term integrity of 2-Chloro-5-fluorobenzeneboronic acid, a systematic approach to storage and handling is essential. The following protocols are designed to be a self-validating system, where adherence inherently minimizes the degradation risks described above.

Optimal Storage Conditions

Conflicting storage advice exists, with some vendors suggesting room temperature and others refrigeration.[4][14] For maximum long-term stability and to create a single, reliable protocol for all boronic acids in a laboratory setting, the more conservative approach is recommended.

| Parameter | Optimal Condition | Suboptimal (High-Risk) Condition | Rationale |

| Temperature | 2–8 °C (Refrigerated) | Room temperature (long-term), elevated temperatures | Minimizes the rate of all degradation pathways.[14] |

| Atmosphere | Inert Gas (Argon or N₂) | Air | Excludes moisture to prevent boroxine formation and oxygen to prevent oxidation.[15] |

| Container | Tightly sealed, opaque container | Loosely capped, clear container | Prevents ingress of atmospheric moisture and air; protects from light.[14] |

| Location | Dry, well-ventilated chemical cabinet | Open benchtop, humid environment | Ensures a stable external environment and safety.[15][16] |

Step-by-Step Handling Workflow

This workflow ensures that the material is protected from the moment it is removed from storage until it is used in a reaction.

Sources

- 1. leapchem.com [leapchem.com]

- 2. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. chemscene.com [chemscene.com]

- 5. scbt.com [scbt.com]

- 6. Boronic acid - Wikipedia [en.wikipedia.org]

- 7. Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protodeboronation - Wikipedia [en.wikipedia.org]

- 9. research.ed.ac.uk [research.ed.ac.uk]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. synquestlabs.com [synquestlabs.com]

- 16. fishersci.com [fishersci.com]

A Spectroscopic Investigation of 2-Chloro-5-fluorobenzeneboronic Acid: A Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Chloro-5-fluorobenzeneboronic acid, a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and the characterization of its downstream products. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the structural information each technique provides.

Molecular Structure and Spectroscopic Overview

2-Chloro-5-fluorobenzeneboronic acid (CAS RN: 444666-39-1) possesses a molecular formula of C₆H₅BClFO₂ and a molecular weight of 174.37 g/mol .[2][3][4] Its structure, featuring a substituted aromatic ring with a boronic acid functional group, gives rise to a unique and informative spectroscopic profile. This guide will explore the nuances of its ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra, its characteristic vibrational modes in IR spectroscopy, and its fragmentation pattern in mass spectrometry.

Caption: Molecular structure of 2-Chloro-5-fluorobenzeneboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and probing the electronic environment of specific nuclei within a molecule. For 2-Chloro-5-fluorobenzeneboronic acid, a comprehensive NMR analysis involves ¹H, ¹³C, ¹⁹F, and ¹¹B NMR.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of 2-Chloro-5-fluorobenzeneboronic acid is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the exchangeable boronic acid protons.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the aromatic and hydroxyl proton regions, and a relaxation delay of at least 1-2 seconds.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans and a longer acquisition time will be necessary.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition times are typically short.[5]

-

¹¹B NMR Acquisition: Obtain a proton-decoupled ¹¹B spectrum. As boron has two NMR-active isotopes (¹⁰B and ¹¹B), ¹¹B is typically observed due to its higher natural abundance and more favorable nuclear properties.[6] It is advisable to use a quartz NMR tube to avoid background signals from borosilicate glass.[6]

Predicted NMR Spectroscopic Data

The following table summarizes the predicted chemical shifts (δ) and coupling constants (J) for 2-Chloro-5-fluorobenzeneboronic acid. These predictions are based on established principles and data from structurally similar compounds.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | 7.8 - 8.2 | br s | - | B(OH )₂ |

| ¹H | 7.6 - 7.8 | m | - | Ar-H |

| ¹H | 7.3 - 7.5 | m | - | Ar-H |

| ¹H | 7.1 - 7.3 | m | - | Ar-H |

| ¹³C | 160 - 165 (d) | d | ¹JCF ≈ 240-250 | C -F |

| ¹³C | 135 - 140 | s | - | C -Cl |

| ¹³C | 130 - 135 | s | - | C -B |

| ¹³C | 120 - 130 (d) | d | ²JCF ≈ 20-25 | Ar-C H |

| ¹³C | 115 - 120 (d) | d | ²JCF ≈ 20-25 | Ar-C H |

| ¹³C | 110 - 115 (d) | d | ³JCF ≈ 5-10 | Ar-C H |

| ¹⁹F | -110 to -120 | s | - | Ar-F |

| ¹¹B | 28 - 32 | br s | - | B (OH)₂ |

Interpretation of NMR Spectra

-

¹H NMR: The spectrum is expected to show a broad singlet for the two exchangeable protons of the boronic acid group in the downfield region (7.8 - 8.2 ppm). The exact chemical shift and broadness of this peak are highly dependent on the solvent, concentration, and water content. The three aromatic protons will appear as multiplets in the range of 7.1 - 7.8 ppm. The specific splitting patterns will be complex due to proton-proton and proton-fluorine couplings.

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will exhibit six distinct signals for the aromatic carbons. The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JCF) and will be the most downfield of the C-H carbons due to the high electronegativity of fluorine. The carbons adjacent to the fluorine will show smaller two-bond couplings (²JCF). The carbon attached to the boronic acid group is difficult to observe due to quadrupolar relaxation of the boron nucleus.

-

¹⁹F NMR: The proton-decoupled ¹⁹F NMR spectrum is predicted to show a single, sharp signal in the typical range for an aromatic C-F bond (-110 to -120 ppm). The chemical shift is sensitive to the electronic environment, and the presence of the chloro and boronic acid groups will influence its precise position.[7]

-

¹¹B NMR: The ¹¹B NMR spectrum will display a broad singlet characteristic of a trigonal planar (sp² hybridized) boronic acid. The chemical shift is expected to be in the range of 28-32 ppm.[8][9] The broadness of the signal is due to the quadrupolar nature of the boron nucleus.

Caption: Workflow for structural elucidation using multinuclear NMR data.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample like 2-Chloro-5-fluorobenzeneboronic acid, the spectrum can be obtained using either a potassium bromide (KBr) pellet or Attenuated Total Reflectance (ATR).

-

KBr Pellet: Mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum should be recorded and subtracted from the sample spectrum.

Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3500 - 3200 | Broad, Strong | O-H stretch (hydrogen-bonded) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~1600, ~1470, ~1400 | Medium to Strong | Aromatic C=C ring stretch |

| ~1350 | Strong | B-O stretch |

| ~1250 | Strong | C-F stretch |

| ~1100 | Medium | In-plane C-H bend |

| ~850 | Strong | Out-of-plane C-H bend |

| ~750 | Strong | C-Cl stretch |

Interpretation of IR Spectrum

The IR spectrum of 2-Chloro-5-fluorobenzeneboronic acid is expected to be dominated by a broad and strong absorption band in the 3500-3200 cm⁻¹ region, which is characteristic of the O-H stretching of the hydrogen-bonded boronic acid hydroxyl groups.[10][11][12] The presence of multiple sharp peaks in the aromatic C-H stretching region (~3050 cm⁻¹) and the C=C ring stretching region (~1600-1400 cm⁻¹) confirms the presence of the benzene ring.

A strong band around 1350 cm⁻¹ can be attributed to the B-O stretching vibration, a key indicator of the boronic acid functionality.[13] The C-F stretching vibration is expected to appear as a strong band around 1250 cm⁻¹. The C-Cl stretching vibration will likely be observed in the fingerprint region, around 750 cm⁻¹. The out-of-plane C-H bending vibrations in the 900-700 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron ionization (EI) is a common technique for volatile and thermally stable compounds and typically leads to extensive fragmentation. Electrospray ionization (ESI) is a softer ionization technique often used in LC-MS that may yield a more prominent molecular ion peak.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrometric Data (Electron Ionization)

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Proposed Fragment Ion |

| 174/176 | Moderate | [M]⁺˙ (Molecular Ion) |

| 156/158 | Low | [M - H₂O]⁺˙ |

| 139/141 | High | [M - B(OH)₂]⁺ |

| 111 | Moderate | [C₆H₃FO]⁺ |

| 95 | Moderate | [C₆H₄F]⁺ |

Interpretation of Mass Spectrum

The mass spectrum of 2-Chloro-5-fluorobenzeneboronic acid will show a characteristic isotopic pattern for the molecular ion peak ([M]⁺˙) at m/z 174 and 176, with a relative intensity ratio of approximately 3:1, which is indicative of the presence of one chlorine atom (³⁵Cl and ³⁷Cl isotopes).

The fragmentation pattern will be influenced by the stability of the resulting ions. A common fragmentation pathway for boronic acids is the loss of the boronic acid group. Therefore, a significant peak is expected at m/z 139/141, corresponding to the [C₆H₄ClF]⁺ fragment. The loss of a water molecule from the molecular ion may also be observed, giving a weak signal at m/z 156/158. Further fragmentation could involve the loss of a chlorine atom or the entire boronic acid group, followed by rearrangements to form other stable aromatic cations.

Caption: Proposed fragmentation pathway for 2-Chloro-5-fluorobenzeneboronic acid in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of 2-Chloro-5-fluorobenzeneboronic acid provides a detailed fingerprint of its molecular structure. Multinuclear NMR spectroscopy confirms the connectivity of the atoms and the electronic environment of the aromatic ring. IR spectroscopy identifies the key functional groups, particularly the boronic acid moiety. Mass spectrometry determines the molecular weight and reveals characteristic fragmentation patterns. Together, these techniques provide a robust dataset for the unambiguous identification and characterization of this important synthetic intermediate, ensuring its quality and proper application in research and development.

References

-

ResearchGate. (PDF) Diagnostic Fragment-Ion-Based for Rapid Identification of Chlorogenic Acids Derivatives in Inula cappa Using UHPLC-Q-Exactive Orbitrap Mass Spectrometry. Available at: [Link]

-

Beilstein Journals. Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Available at: [Link]

-

BuyersGuideChem. 2-Chloro-5-fluorophenylboronic acid | C6H5BClFO2. Available at: [Link]

-

SDSU Chemistry. 11B NMR Chemical Shifts. Available at: [Link]

-

The Royal Society of Chemistry. Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. Available at: [Link]

-

Canadian Science Publishing. Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Available at: [Link]

-

University of Rochester. 19Flourine NMR. Available at: [Link]

-

ResearchGate. 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Available at: [Link]

-

ResearchGate. Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate | Request PDF. Available at: [Link]

-

ResearchGate. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

YouTube. Mass Spectrometry A-Level Fragmentation part 2. Available at: [Link]

-

ACS Publications. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Available at: [Link]

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]

-

Canadian Science Publishing. Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Available at: [Link]

-

Chemguide. mass spectra - fragmentation patterns. Available at: [Link]

-

University of Rochester. Boron NMR. Available at: [Link]

-

ChemBuyersGuide.com, Inc. Beijing Pure Chem. Co.,ltd. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

-

PubMed. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. Available at: [Link]

-

MassBank. msbnk-lcsb-lu041556. Available at: [Link]

-

ResearchGate. Increments for H and C NMR chemical shifts in pinacol arylboronates. Available at: [Link]

-

PubChem. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354. Available at: [Link]

-

ScienceDirect. Fluorine NMR. Available at: [Link]

-

Harvard University. Lecture 3: Coupling Constants Coupling Constants the chemical shift. Available at: [Link]

Sources

- 1. leapchem.com [leapchem.com]

- 2. chemscene.com [chemscene.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. scbt.com [scbt.com]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. Boron NMR [chem.ch.huji.ac.il]

- 7. azom.com [azom.com]

- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 9. par.nsf.gov [par.nsf.gov]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Utilization of 2-Chloro-5-fluorobenzeneboronic Acid in High-Value Synthesis

Technical Whitepaper | CAS: 444666-39-1

Executive Summary

2-Chloro-5-fluorobenzeneboronic acid is a specialized organoboron building block critical to the synthesis of fluorinated biaryl scaffolds in medicinal chemistry and agrochemical development.[1] Its structural duality—combining a reactive boronic acid moiety with a sterically demanding ortho-chloro substituent and an electron-withdrawing meta-fluoro group—presents both high utility and specific synthetic challenges.

This guide provides a technical roadmap for researchers utilizing this intermediate. It moves beyond standard coupling protocols to address the specific kinetic bottlenecks caused by steric hindrance at the C-B bond and the thermodynamic instability (protodeboronation) induced by the fluorinated ring system.

Structural Analysis & Reactivity Profile

The reactivity of 2-Chloro-5-fluorobenzeneboronic acid is defined by the interplay between its three functional sites. Understanding these electronic and steric vectors is the prerequisite for high-yield catalysis.

| Feature | Position | Electronic/Steric Effect | Synthetic Consequence |

| Boronic Acid | C-1 | Nucleophilic handle | Primary site for Suzuki-Miyaura cross-coupling. |

| Chlorine | C-2 (Ortho) | Steric Bulk + Weak Deactivation | Critical Bottleneck: Hinders the transmetallation step in the catalytic cycle. Requires sterically accessible catalysts (e.g., SPhos, XPhos). |

| Fluorine | C-5 (Meta) | Inductive Withdrawal (-I) | Increases acidity of the boronic acid. Slightly increases risk of protodeboronation (C-B bond cleavage) under basic aqueous conditions. |

The "Ortho-Effect" Challenge

The chlorine atom at the C-2 position exerts significant steric pressure on the incoming Palladium(II) complex during transmetallation. Standard catalysts (e.g., Pd(PPh₃)₄) often result in sluggish reaction rates or incomplete conversion. The protocol below utilizes ligand-accelerated catalysis to overcome this energy barrier.

Primary Workflow: Site-Selective Suzuki-Miyaura Coupling

The most common failure mode with this substrate is protodeboronation , where the C-B bond hydrolyzes before coupling occurs, yielding 1-chloro-4-fluorobenzene. This is accelerated by strong bases and high temperatures.

Validated Reaction Pathway

The following diagram illustrates the kinetic competition between the desired cross-coupling and the parasitic deboronation pathway.

Figure 1: The steric bulk of the 2-Cl group slows transmetallation, increasing the residence time of the activated boronate species and making it vulnerable to hydrolytic deboronation.

Experimental Protocol: High-Fidelity Cross-Coupling

Objective: Couple 2-Chloro-5-fluorobenzeneboronic acid with an aryl bromide (Ar-Br) while suppressing deboronation.

Reagents & Stoichiometry[2]

-

Boronic Acid: 1.2 – 1.5 equivalents (Excess is required to account for minor deboronation).

-

Electrophile (Ar-Br): 1.0 equivalent.

-

Catalyst: Pd(dppf)Cl₂[2][3]·DCM (Standard) or XPhos Pd G2 (Recommended for difficult partners).

-

Base: K₃PO₄ (2.0 - 3.0 equiv). Note: Phosphate is milder than carbonate and often superior for fluorinated boronates.

-

Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1).

Step-by-Step Methodology

-

Degassing (Crucial): Charge the reaction vessel with the aryl bromide, boronic acid, and base. Evacuate and backfill with inert gas (Argon/Nitrogen) three times. Oxygen promotes homocoupling and catalyst deactivation.

-

Solvent Preparation: Sparge the solvent mixture with Argon for 15 minutes prior to addition.

-

Catalyst Addition: Add the Palladium catalyst under a positive stream of Argon.

-

Thermal Activation:

-

Standard: Heat to 80°C – 90°C.

-

Optimization: If deboronation is observed (monitored by LCMS), lower temperature to 60°C and extend reaction time, or switch to anhydrous conditions (THF/Toluene) using CsF as the base activator.

-

-

Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Partition between EtOAc and water. Wash organic layer with brine.

Troubleshooting Table:

| Observation | Diagnosis | Corrective Action |

| Low Yield + De-boronated byproduct | Protodeboronation | Switch base to K₃PO₄ or CsF. Reduce water content. Add boronic acid slowly (portion-wise). |

| Starting Material (Ar-Br) remains | Stalled Oxidative Addition | Switch to electron-rich ligand system (e.g., XPhos, SPhos) to facilitate oxidative addition and transmetallation. |

| Homocoupling of Boronic Acid | Oxidative Homocoupling | Oxygen leak. Ensure rigorous degassing. |

Advanced Strategy: Sequential Functionalization (Iterative Coupling)

The 2-Chloro substituent is not merely a steric hindrance; it is a "latent" handle. Because the C-Cl bond is significantly stronger than the C-Br or C-I bond of the coupling partner, it remains intact during the initial Suzuki reaction. This allows for Iterative Cross-Coupling (ICC), enabling the rapid construction of non-symmetrical tri-aryl systems.

Sequential Workflow

-

Step 1 (Chemoselective): Suzuki coupling of the Boronic acid with an Aryl-Bromide.[4] The 2-Cl remains untouched.

-

Step 2 (Activation): The retained 2-Cl group is activated using a specialized catalyst (e.g., Pd-RuPhos or Ni-catalysis) to couple with a secondary nucleophile (amine, boronate, or thiol).

Figure 2: Exploiting the inertness of the C-Cl bond in the first step allows for controlled, sequential molecular assembly.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Highly Hindered Biaryls. Journal of the American Chemical Society, 132(40), 14073–14075. Link

-

Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic Boronic Acids. Angewandte Chemie International Edition, 56(21), 5893–5897. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 17750229, 2-Chloro-5-fluorophenylboronic acid. Link

Sources

- 1. leapchem.com [leapchem.com]

- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The 2-Chloro-5-fluorophenyl Motif: Strategic Applications in Drug Discovery & Synthesis

The following technical guide details the strategic application, synthetic methodology, and medicinal chemistry significance of 2-Chloro-5-fluorobenzeneboronic acid (CAS 444666-39-1).

A Technical Guide for Application Scientists & Medicinal Chemists

Executive Summary: The "Twist & Block" Strategy

In modern drug discovery, the 2-chloro-5-fluorophenyl moiety—derived from 2-Chloro-5-fluorobenzeneboronic acid —serves as a high-value pharmacophore. It is not merely a structural spacer but a functional tool used to engineer specific physicochemical and biological outcomes.[1][2]

Its utility rests on two pillars:

-

Conformational Control (The "Twist"): The ortho-chlorine atom introduces significant steric bulk (Van der Waals radius ~1.75 Å), forcing the biaryl system out of planarity.[1][2] This induced torsion angle is critical for fitting into restricted enzyme pockets (e.g., kinase allosteric sites).[1][2]

-

Metabolic Shielding (The "Block"): The fluorine atom at the C5 position blocks a common site of oxidative metabolism (CYP450 attack), while simultaneously modulating the pKa of the ring system and enhancing lipophilicity for membrane permeability.[1][2]

Chemical Profile & Strategic Value[1][2]

| Property | Specification | Strategic Implication |

| CAS Number | 444666-39-1 | Primary identifier for the boronic acid form.[3][4] |

| Structure | 2-Cl, 5-F substitution on Phenyl-B(OH)₂ | 2-Cl: Induces biaryl torsion >45°. 5-F: Blocks metabolic oxidation; increases lipophilicity. |

| Electronic State | Electron-Deficient (π-acidic) | The ring is deactivated, making oxidative addition (if it were a halide) difficult, but here as a nucleophile (boronic acid), it is prone to protodeborylation .[2] |

| Key Application | Suzuki-Miyaura Coupling | Used to install the 2-chloro-5-fluorophenyl group onto heteroaromatic scaffolds. |

Structural Logic: Why this specific substitution?

-

Ortho-Chlorine (C2): Unlike a methyl group, chlorine acts as a weak electron-withdrawing group (EWG) via induction but a donor via resonance.[2] However, its primary role here is steric .[1][2] In biaryl kinase inhibitors, this Cl atom often fills a hydrophobic pocket or forces the phenyl ring to rotate, breaking planarity to match the protein's active conformation.[1][2]

-

Meta-Fluorine (C5): Located para to the Chlorine and meta to the Boron attachment point.[1][2] This positioning is strategic.[1][2] If the drug binds with the Cl buried, the C5 position is often solvent-exposed or near a metabolic hot spot.[1][2] Fluorination here prevents hydroxylation and subsequent clearance.[1][2]

Core Research Areas & Case Studies

A. Medicinal Chemistry: Kinase & Allosteric Inhibitors

The 2-chloro-5-fluorophenyl group is a "privileged substructure" in oncology.[1]

Case Study 1: PI3Kα Allosteric Inhibitors (HNSCC Treatment)

Recent research (e.g., compound H-18 ) has utilized this moiety to target Head and Neck Squamous Cell Carcinoma.[1][2][5][6]

-

Mechanism: The inhibitor binds to an allosteric site on the PI3Kα mutant.[1][2][7]

-

Role of the Motif: The 2-Cl atom forms a halogen bond with GLU1012 and forces the ring to twist, positioning the isoindoline core to H-bond with ASP1018 .[1][2] The 5-F atom interacts with THR813 , enhancing affinity.[1]

-

Outcome: High selectivity for the mutant kinase over the wild type, reducing side effects like hyperglycemia.[1][2][6][7]

Case Study 2: ALK Inhibitors (Crizotinib Resistance)

In the optimization of ALK (Anaplastic Lymphoma Kinase) inhibitors:

-

Problem: Resistance mutations (e.g., L1196M) sterically crowd the ATP binding pocket.[1][2]

-

Solution: Introducing the 2-chloro-5-fluorophenyl group allows the molecule to adopt a conformation that avoids the "gatekeeper" mutation clash while maintaining hydrophobic contacts.[1]

B. Materials Science: OLED Host Materials

In the synthesis of Iridium(III) complexes for Organic Light Emitting Diodes (OLEDs), this boronic acid is used to create fluorinated ligands.[1][2] The fluorine atom lowers the HOMO energy level, stabilizing the complex and shifting the emission towards the blue spectrum, which is notoriously difficult to achieve with high stability.[1][2]

Synthetic Methodology: Self-Validating Protocols

The coupling of 2-Chloro-5-fluorobenzeneboronic acid is non-trivial due to steric hindrance (2-Cl) and electronic deactivation (F).[2] Standard conditions often lead to low yields or protodeborylation (loss of the B(OH)₂ group).[1][2]

Diagram 1: The Steric-Electronic Decision Matrix

The following diagram illustrates the decision logic for selecting reaction conditions based on the specific challenges of this building block.

Caption: Decision matrix for optimizing Suzuki coupling of sterically hindered boronic acids. High-activity precatalysts and anhydrous weak bases are required.

Optimized Protocol: The "Buchwald-SPhos" Method

This protocol is designed to be self-validating .[1] If the color change does not occur or HPLC shows >5% deboronated byproduct, the system alerts the chemist to water contamination.[1][2]

Reagents:

-

2-Chloro-5-fluorobenzeneboronic acid (1.2 equiv)

-

Catalyst: SPhos Pd G3 (2-3 mol%) – Crucial for sterics.[2]

-

Base: K₃PO₄ (2.0 equiv, anhydrous) – Prevents hydrolysis.[2]

-

Solvent: 1,4-Dioxane / Water (10:1) or Toluene (anhydrous) if protodeborylation is observed.[1][2]

Step-by-Step Workflow:

-

Inerting: Charge reaction vessel with aryl halide, boronic acid, and base. Cycle N₂/Vacuum 3x. Why? O₂ promotes homocoupling and catalyst death.[1][2]

-

Monitoring: Sample at 1 hour.

Strategic Research Workflow: Scaffold Hopping

How does a researcher decide to use this specific building block? The following workflow visualizes the "Scaffold Hopping" logic used in drug design.

Caption: Logical workflow for selecting the 2-chloro-5-fluorophenyl moiety to solve specific medicinal chemistry problems (conformation and metabolism).

References

-

MDPI (2025). In Silico Discovery of a Novel Potential Allosteric PI3Kα Inhibitor Incorporating 3-(2-Chloro-5-fluorophenyl)isoindolin-1-one. [Link]

-

American Chemical Society (ACS). Design of Potent and Selective Inhibitors to Overcome Clinical Anaplastic Lymphoma Kinase Mutations.[1][2] (Discusses halogenated phenyl head groups). [Link]

-

Yoneda Labs. Suzuki-Miyaura Cross-Coupling: A Practical Guide to Ligand Selection and Troubleshooting. [Link]

-

National Institutes of Health (NIH). The Role of Fluorine Substitution in Structure-Activity Relationships (SAR). [Link][1][2]

Sources

Application Note: Synthesis of Fluorinated Biaryls using 2-Chloro-5-fluorobenzeneboronic Acid

Executive Summary

2-Chloro-5-fluorobenzeneboronic acid (CAS: 819849-20-2 / 957121-05-0) is a critical building block in medicinal chemistry, particularly for "scaffold hopping" and enhancing metabolic stability via fluorination. However, its utility is often compromised by two competing factors: steric hindrance at the ortho-position (2-Cl) and electronic destabilization (5-F), which accelerates protodeboronation.

This guide provides a validated, high-fidelity protocol for Suzuki-Miyaura cross-coupling using this specific substrate. Unlike generic Suzuki protocols, this methodology prioritizes rapid transmetallation using bulky, electron-rich phosphine ligands (Buchwald-type) to outcompete hydrolytic degradation.

Part 1: Strategic Analysis & Mechanistic Insight

The "Steric-Electronic" Paradox

Successful coupling of 2-Chloro-5-fluorobenzeneboronic acid requires navigating a specific paradox inherent to its structure:

-

Steric Hindrance (The 2-Cl Effect): The chlorine atom at the ortho position creates significant steric bulk. In the catalytic cycle, this hinders the approach of the boronate species to the Palladium(II) complex during transmetallation , traditionally the rate-determining step for hindered substrates.

-

Protodeboronation (The 5-F Effect): The fluorine atom is highly electron-withdrawing. While it is meta to the boron, the cumulative inductive effect of the Cl and F atoms reduces the electron density of the aromatic ring. Under aqueous basic conditions, this facilitates the hydrolytic cleavage of the C-B bond, yielding the byproduct 1-chloro-4-fluorobenzene before coupling can occur.

The Solution: Use a catalyst system with a high turnover frequency (TOF) that facilitates transmetallation faster than the rate of protodeboronation.

Visualization: The Kinetic Competition

The following diagram illustrates the critical decision point in the catalytic cycle where ligand selection determines yield.

Figure 1: The Kinetic Competition. Successful coupling depends on accelerating the Transmetallation step to prevent the irreversible Protodeboronation pathway.

Part 2: Validated Protocols

Protocol A: The "Gold Standard" (High Difficulty Partners)

Recommended For: Coupling with electron-rich aryl chlorides, heteroaryl halides, or when high yields (>85%) are critical. Catalyst System: Buchwald Precatalysts (XPhos Pd G2 or SPhos Pd G2).

Rationale:

-

Ligand (XPhos/SPhos): These biaryl dialkylphosphine ligands are bulky and electron-rich. The bulk promotes the formation of the active monoligated Pd(0) species, while the electron richness facilitates oxidative addition. Crucially, they create a pocket that accelerates transmetallation even with ortho-substituted boronic acids [1, 2].

-

Base (K₃PO₄): A milder base than carbonates, reducing the rate of base-catalyzed deboronation.

Materials

| Component | Equivalents | Notes |

| Aryl Halide (Partner) | 1.0 equiv | Limiting reagent |

| 2-Chloro-5-fluorobenzeneboronic acid | 1.2 - 1.5 equiv | Excess required due to potential deboronation |

| XPhos Pd G2 | 0.02 - 0.05 equiv | CAS: 1310584-14-5. Air stable precatalyst. |

| Potassium Phosphate ( | 2.0 - 3.0 equiv | Finely ground, anhydrous preferred. |

| Solvent System | 0.2 - 0.5 M | THF:Water (10:1) or Toluene:Water (10:1) |

Step-by-Step Procedure

-

Charge: To a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol), XPhos Pd G2 (0.02 mmol), and

(3.0 mmol). -

Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvate: Add degassed THF (4.5 mL) and degassed Water (0.5 mL) via syringe.

-

Note: The small amount of water is essential for the boronic acid activation cycle but keeping it minimal suppresses deboronation.

-

-

React: Heat the mixture to 60°C for 2-4 hours.

-

QC Check: Monitor by TLC or LCMS. Look for the disappearance of the aryl halide. If the boronic acid is consumed but starting halide remains, add 0.5 equiv more boronic acid.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water. Dry organic layer over

, filter, and concentrate.

Protocol B: The "Economy" Method (Easy Partners)

Recommended For: Coupling with electron-deficient aryl bromides or iodides where cost is a primary constraint.

Catalyst System:

Rationale:

Step-by-Step Procedure

-

Charge: Aryl Bromide (1.0 equiv), Boronic Acid (1.3 equiv),

(0.05 equiv), and -

Solvent: DME:Water (4:1) or Dioxane:Water (4:1).

-

React: Heat to 80-90°C for 12 hours.

-

Warning: The higher temperature and carbonate base increase the risk of protodeboronation. If the byproduct (1-chloro-4-fluorobenzene) is observed by GC/LCMS, switch immediately to Protocol A.

-

Part 3: Optimization & Troubleshooting

Solvent & Base Matrix

Use this decision matrix to optimize conditions if Protocol A fails.

| Variable | Recommendation | Causality |

| Base | Switch to CsF (anhydrous) | Cesium Fluoride allows for "anhydrous" Suzuki coupling, virtually eliminating protodeboronation pathways [3]. |

| Solvent | n-Butanol | Protic solvents can sometimes facilitate the transmetallation step via hydrogen bonding, provided the base concentration is controlled. |

| Ligand | P(t-Bu)₃ | Highly electron-rich, good for extremely hindered chlorides, but pyrophoric (use |

Troubleshooting Guide

Issue 1: Low Conversion, High Protodeboronation

-

Symptom:[1][2][3][4][5] LCMS shows large peak for 1-chloro-4-fluorobenzene (MW ~130.5).

-

Fix:

-

Lower the temperature (try 40°C).

-

Switch to anhydrous conditions : Use

or -

Slow Addition: Add the boronic acid as a solution via syringe pump over 1 hour to keep its instantaneous concentration low relative to the catalyst.

-

Issue 2: Homocoupling of Boronic Acid

-

Symptom:[1][2][3][4][5] Formation of the symmetrical biaryl.[2]

-

Fix: This indicates oxidation. Ensure rigorous degassing of solvents (sparge with Argon for >15 mins) and check the inert atmosphere quality.

Issue 3: "Stalled" Reaction

-

Fix: The catalyst may have died (Pd black precipitation). Add a second charge of catalyst (0.01 equiv) and fresh boronic acid (0.2 equiv).

References

-

Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[4] Journal of the American Chemical Society.[6]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.[6]

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotopomers, and Kinetic Isotope Effects. Angewandte Chemie International Edition.

-

Sigma-Aldrich. (n.d.). Buchwald Catalysts & Ligands User Guide.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dspace.mit.edu [dspace.mit.edu]

Application Note: 2-Chloro-5-fluorobenzeneboronic Acid in Advanced Materials Synthesis

Part 1: Executive Summary & Strategic Value

2-Chloro-5-fluorobenzeneboronic acid is a specialized organoboron intermediate critical for the "bottom-up" synthesis of fluorinated functional materials. Unlike generic phenylboronic acids, this molecule introduces a specific 2-chloro, 5-fluoro substitution pattern onto an aromatic core.

In materials science, this dual-halogen motif is not merely structural; it is functional.[1] The chlorine atom provides a steric handle that disrupts pi-stacking (preventing crystallization in OLED films) or induces specific tilt angles in Liquid Crystals (LCs). The fluorine atom introduces strong dipoles and high electronegativity, essential for tuning the dielectric anisotropy (

Key Application Areas

-

Liquid Crystal Engineering: Synthesis of laterally halogenated terphenyls to lower melting points and enhance nematic phase stability.

-

OLED Host Materials: Construction of electron-deficient biaryl cores for blue/green phosphorescent hosts.

-

Crystal Engineering: Utilization of Halogen Bonding (Cl···O, F···H) to direct solid-state assembly in Metal-Organic Frameworks (MOFs).

Part 2: Technical Specifications & Properties

| Property | Specification | Relevance to Protocol |

| Chemical Formula | C₆H₅BClFO₂ | Stoichiometry calculations |

| Molecular Weight | 174.37 g/mol | Reagent massing |

| Appearance | White to off-white powder | Visual purity check (yellowing indicates oxidation) |

| Purity (HPLC) | Critical for OLED grade materials (trace metals < 10 ppm) | |

| Solubility | Soluble in MeOH, Acetone, DMF | Compatible with polar organic solvents for coupling |

| Electronic Nature | Electron-Deficient ( | Slow Transmetallation : Requires activated bases |

| Steric Nature | Ortho-substituted (2-Cl) | Steric Hindrance : Requires specific Pd-ligands |

Part 3: Detailed Application Protocols

Application 1: Synthesis of Fluorinated Biaryls for Liquid Crystals

Context: High-performance LCs require a "lateral fluoro" or "lateral chloro" substituent to widen the nematic temperature range. This protocol describes the coupling of 2-Chloro-5-fluorobenzeneboronic acid with a brominated aryl core to create a biphenyl LC precursor.

Experimental Workflow Diagram

Figure 1: Workflow for the synthesis of fluorinated biaryl precursors using Suzuki-Miyaura coupling.

Optimized Protocol: Sterically Hindered Suzuki Coupling

Rationale: The ortho-chloro group creates steric hindrance, making standard Pd(PPh₃)₄ catalysts sluggish. We utilize Pd(dppf)Cl₂ , a bidentate ligand catalyst that resists de-ligation and promotes coupling of sterically demanding substrates.

Reagents:

-

2-Chloro-5-fluorobenzeneboronic acid (1.2 equiv)

-

Aryl Bromide (1.0 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

-

Base: K₃PO₄ (3.0 equiv) – Phosphate is superior to carbonate for hindered boronic acids.

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

-

Inert Atmosphere Setup: Flame-dry a 3-neck round bottom flask and cool under a stream of Argon or Nitrogen.

-

Loading: Charge the flask with the Aryl Bromide (10 mmol, 1.0 eq), 2-Chloro-5-fluorobenzeneboronic acid (2.1 g, 12 mmol, 1.2 eq), and K₃PO₄ (6.36 g, 30 mmol).

-

Solvent Degassing: Add 1,4-Dioxane (40 mL) and Water (10 mL). Sparge the mixture with Argon for 20 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

-

Catalyst Addition: Add Pd(dppf)Cl₂ (245 mg, 0.3 mmol) quickly against a positive Argon flow.

-

Reaction: Heat the mixture to 90°C for 16–24 hours. Monitor by TLC (eluent: Hexane/EtOAc) until the aryl bromide is consumed.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

-

Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify via silica gel column chromatography.

Validation Criteria:

-

Yield: Expect >85% isolated yield.

-

NMR: ¹H NMR should show the disappearance of the boronic acid -OH protons (usually broad singlets >5 ppm) and the appearance of new biaryl coupling peaks.

-

¹⁹F NMR: A distinct shift in the fluorine signal (typically ~ -110 to -120 ppm) confirms the integrity of the C-F bond during coupling.

Application 2: Crystal Engineering & Halogen Bonding

Context: In materials science, the 2-chloro-5-fluoro motif is used to direct the self-assembly of molecules in the solid state. The Chlorine atom acts as a halogen bond donor (Lewis acid) toward electron-rich acceptors (N, O, S), while the Fluorine atom acts as a weak hydrogen bond acceptor.

Mechanism of Action: The high electronegativity of the Fluorine at the 5-position polarizes the ring, enhancing the "sigma-hole" (positive electrostatic potential) on the Chlorine at the 2-position. This makes the Chlorine a stronger halogen bond donor than in non-fluorinated analogues.

Mechanistic Pathway Diagram

Figure 2: Electronic influence of the 5-fluoro group on the halogen bonding capability of the 2-chloro substituent.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Protodeboronation (Loss of B(OH)₂) | Reaction temperature too high or base too strong. | Switch base from K₂CO₃ to K₃PO₄ or CsF . Lower temp to 80°C. |

| Homocoupling (Biaryl dimer formation) | Presence of Oxygen. | Increase Argon sparging time. Ensure solvents are degassed before catalyst addition. |

| Low Conversion | Steric hindrance of the 2-Cl group. | Switch ligand to SPhos or XPhos (Buchwald ligands), which are designed for hindered substrates. |

| Black Precipitate (Pd black) | Catalyst decomposition. | Add excess ligand (e.g., PPh₃) or lower temperature. |

References

-

Suzuki-Miyaura Coupling Mechanism & Catalysis Source: Organic Chemistry Portal. "Suzuki Coupling."[1][2][3][4][5] [Link]

-

Synthesis of Fluorinated Biaryls for Liquid Crystals Source: MDPI (Crystals). "Preparation of Laterally Chloro-Substituted Schiff Base Ester Liquid Crystals." [Link][6]

-